Cytidine diphosphate-d13 (dilithium)

Description

BenchChem offers high-quality Cytidine diphosphate-d13 (dilithium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cytidine diphosphate-d13 (dilithium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H13Li2N3O11P2 |

|---|---|

Molecular Weight |

428.2 g/mol |

IUPAC Name |

dilithium;[deuteriooxy-[dideuterio-[(3R,4S)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphate |

InChI |

InChI=1S/C9H15N3O11P2.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4?,6-,7-,8?;;/m0../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD3 |

InChI Key |

KUSULDMXKWTTRE-JGPYTMFZSA-L |

Isomeric SMILES |

[2H]C1=C(N(C(=O)N=C1N([2H])[2H])C2([C@@]([C@@](C(O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |

Canonical SMILES |

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |

Origin of Product |

United States |

Foundational & Exploratory

Cytidine Diphosphate-d13 Dilithium: Technical Specifications & Applications

[1]

Executive Summary

Cytidine Diphosphate-d13 Dilithium (CDP-d13) is the stable, isotopically labeled analog of Cytidine 5'-diphosphate (CDP), where all thirteen hydrogen atoms in the dilithium salt form are replaced by deuterium (

Primary Utility:

-

Metabolomics: Serves as an interference-free Internal Standard (IS) for quantifying intracellular nucleotide pools via LC-MS/MS.[1]

-

Structural Biology (NMR): Acts as a "silent" ligand in NMR studies, eliminating proton signal overlap when analyzing CDP-binding proteins (e.g., Ribonucleotide Reductase).[1]

-

Flux Analysis: Traces the kinetics of phospholipid biosynthesis (Kennedy Pathway) without radioisotope toxicity.[1]

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

Structural Composition

Unlike partial labels, CDP-d13 represents a perdeuterated state relative to the dilithium salt stoichiometry.[1]

-

Chemical Formula:

[1][2] -

Molecular Weight: 428.12 g/mol (vs. ~403.18 g/mol for unlabeled CDP free acid)[1]

-

Salt Form: Dilithium (

).[1] Lithium is selected over sodium for this standard to enhance solubility in polar organic solvents used during extraction protocols and to minimize cation-adduct clustering in ESI-MS.[1]

Deuterium Distribution Analysis

The "d13" designation implies the substitution of all protons present in the dilithium salt.[1] However, users must distinguish between non-exchangeable and exchangeable deuterium upon solvation.[1]

| Moiety | Position | Type | Count | Behavior in |

| Cytosine Base | H-5, H-6 | Non-Exchangeable | 2 | Retains Deuterium (Stable) |

| Cytosine Base | Exchangeable | 2 | Rapidly exchanges to | |

| Ribose Sugar | H-1', 2', 3', 4', 5', 5'' | Non-Exchangeable | 6 | Retains Deuterium (Stable) |

| Ribose Sugar | 2'-OD, 3'-OD | Exchangeable | 2 | Rapidly exchanges to -OH |

| Phosphate | P-OD (Terminal) | Exchangeable | 1 | Rapidly exchanges/Ionizes |

| Total | 13 | 8 Stable / 5 Exchangeable |

Critical Insight: In aqueous biological buffers, CDP-d13 effectively functions as CDP-d8 .[1] The mass shift observed in LC-MS will depend on the solvent's isotopic purity.[1] In 100%

, the parent ion will shift from the theoretical d13 mass.[1]

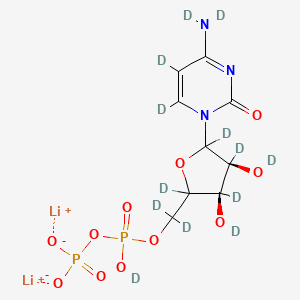

Visualization of Structural Logic

The following diagram illustrates the component connectivity and deuteration sites.

Figure 1: Structural topology of CDP-d13 highlighting the stable deuterium positions on the nucleobase and ribose sugar.[1]

Applications in Drug Development & Research[7][8]

Metabolic Flux Analysis (Kennedy Pathway)

CDP is the obligate rate-limiting intermediate in the biosynthesis of Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE).[1] In oncology, altered choline metabolism is a hallmark of tumorigenesis.[1]

Experimental Logic: By spiking cell lysates with CDP-d13, researchers can absolutely quantify the intracellular CDP pool, which is often transient and low-abundance.[1] This allows for the calculation of the Energy Charge and flux through the CTP:Phosphocholine Cytidylyltransferase (CCT) enzyme.[1]

NMR "Stealth" Ligand

In Fragment-Based Drug Discovery (FBDD), screening for inhibitors of nucleoside-binding enzymes (e.g., polymerases, kinases) often uses NMR.[1]

-

Problem: Protonated CDP generates complex

H-NMR signals that obscure ligand peaks. -

Solution: CDP-d13 is "NMR silent" in the proton channel.[1] It saturates the active site to induce the holo-conformation of the protein without contributing background noise, allowing clear observation of putative inhibitor binding events.[1]

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution. Solvent Choice:

-

For LC-MS : Use LC-MS grade water.[1] (Note: Exchangeable D will revert to H).

-

For NMR : Use 99.9%

to maintain d13 state and prevent HOD signal formation.

Protocol:

-

Weighing: Accurately weigh 4.28 mg of CDP-d13 dilithium powder (MW 428.12).

-

Dissolution: Add 1.0 mL of pre-chilled solvent (

C). Vortex gently for 30 seconds.[1] -

pH Adjustment: Check pH. If < 6.0, neutralize carefully with dilute LiOH or deuterated equivalent.[1] Acidic pH accelerates hydrolysis of the pyrophosphate bond.[1]

-

Aliquoting: Dispense into 50

L aliquots to avoid freeze-thaw cycles. -

Storage: Store at -80°C. Stable for 6 months.

LC-MS/MS MRM Tuning

To use CDP-d13 as an Internal Standard, the Mass Spectrometer must be tuned to the specific transition of the deuterated species.[1]

Assumptions:

-

Solvent: Water/Acetonitrile (Exchangeable D -> H).[1]

-

Active Species: CDP-d8 (Cytosine-d2 + Ribose-d6).[1]

-

Ionization: ESI Negative Mode (

).[1]

Transition Table:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| CDP (Unlabeled) | 402.0 | 79.0 | 35 | Loss of |

| CDP (Unlabeled) | 402.0 | 112.0 | 25 | Cytosine Base |

| CDP-d13 (as d8) | 410.05 | 79.0 | 35 | Phosphate (No D label) |

| CDP-d13 (as d8) | 410.05 | 114.0 | 25 | Cytosine-d2 Base |

Validation Step: Inject 1

M neat standard. Verify that the retention time matches the endogenous CDP exactly, while the mass channel is +8 Da shifted.

Biosynthetic Pathway Visualization

The following diagram details the Kennedy Pathway, illustrating where CDP-d13 serves as a tracer or standard.

Figure 2: The Kennedy Pathway for Phosphatidylcholine synthesis.[1] CDP-d13 is used to normalize quantification of the high-energy intermediate CDP-Choline and free CDP pools.[1]

References

Sources

- 1. Cytidine diphosphate - Wikipedia [en.wikipedia.org]

- 2. Cytidine diphosphate-d13 dilithium | Endogenous Metabolite | | Invivochem [invivochem.com]

- 3. Cytidine 5'-diphosphate Disodium Salt (CDP-Na2) CAS 54394-90-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cytidine 5'-diphosphate (CDP) Salts: Sodium vs. Dilithium

Abstract

Cytidine 5'-diphosphate (CDP) is a pivotal nucleotide involved in a myriad of biochemical pathways, most notably as a precursor in the synthesis of phospholipids and nucleic acids. For researchers in biochemistry, molecular biology, and drug development, CDP is an indispensable reagent. It is commercially available primarily as a sodium or dilithium salt. The choice between these two forms is not trivial and can have significant implications for experimental design, reproducibility, and outcomes. This guide provides a comprehensive technical comparison of CDP sodium salt and CDP dilithium salt, elucidating the key differences in their chemical and physical properties, and offering practical guidance for their handling, application, and analysis.

Introduction: The Central Role of CDP

Cytidine 5'-diphosphate is a nucleoside diphosphate that acts as a crucial intermediate in cellular metabolism. It is a substrate for enzymes like nucleoside-diphosphate kinase, which phosphorylates it to Cytidine 5'-triphosphate (CTP), an essential building block for RNA and DNA synthesis.[1] Furthermore, CDP is activated to CDP-choline or CDP-ethanolamine, which are key intermediates in the de novo synthesis of major membrane phospholipids such as phosphatidylcholine.[2] Given its central role, the use of exogenous CDP in experimental systems is common, necessitating a clear understanding of the properties imparted by its counter-ions.

Chemical and Physical Properties: A Head-to-Head Comparison

The fundamental difference between the two salts lies in the counter-ion bound to the phosphate groups of the CDP molecule. This seemingly small variation leads to distinct physicochemical properties.

Chemical Structure

The anionic CDP molecule can be neutralized by one or more cations. In the case of the sodium salt, two sodium ions are typically associated with the diphosphate group. For the dilithium salt, two lithium ions serve this role.

Caption: Conceptual representation of CDP with its counter-ions.

Molecular Weight and Stoichiometry

The choice of salt directly impacts the molecular weight of the compound. This is a critical consideration for preparing solutions of a specific molarity.

| Property | CDP Sodium Salt | CDP Dilithium Salt |

| Typical Form | Disodium Salt | Dilithium Salt |

| Molecular Formula | C₉H₁₃N₃Na₂O₁₁P₂ | C₉H₁₃Li₂N₃O₁₁P₂ |

| Anhydrous Molecular Weight | ~447.1 g/mol [3] | ~415.0 g/mol |

| Hydration State | Often available as a hydrate | Less commonly specified as a hydrate |

Scientist's Note: Always refer to the certificate of analysis (CoA) provided by the supplier for the exact molecular weight, as it can vary with hydration. Failure to account for water of hydration is a common source of error in concentration calculations.

Solubility

Both salts are generally soluble in water. However, subtle differences can be observed, particularly at high concentrations or in complex buffer systems. The smaller ionic radius and higher charge density of Li⁺ compared to Na⁺ can influence its interaction with water molecules and the CDP anion. Some studies suggest that lithium salts can exhibit greater solubility in certain non-aqueous or mixed solvent systems due to a higher degree of covalency in their bonding compared to the more ionic nature of sodium salts.[4][5]

For most biological applications using aqueous buffers, both salts are sufficiently soluble. For instance, the disodium salt of the related Cytidine 5'-monophosphate (CMP) is reported to have a solubility of 100 mg/mL in water.[6]

Stability and Hygroscopicity

Nucleotides are susceptible to hydrolysis, especially at non-neutral pH.[7] The stability of the solid material and its solutions is a key practical concern.

-

Hygroscopicity: A significant practical difference is the hygroscopicity of the counter-ions. Lithium salts are notoriously more hygroscopic than their sodium counterparts.[8] This means CDP dilithium salt is more likely to absorb moisture from the atmosphere.

-

Implication: This can lead to inaccurate weighing of the compound and can promote degradation over time by providing water for hydrolysis. It is crucial to store CDP dilithium salt in a desiccator and handle it quickly in a low-humidity environment.

-

-

Solution Stability: The stability of nucleic acids and nucleotides in solution is influenced by factors like pH, temperature, and ionic strength.[7][9][10] While both Na⁺ and Li⁺ act as stabilizing counter-ions by screening the negative charges of the phosphate backbone, there is little evidence to suggest a significant difference in their ability to prevent hydrolysis of the CDP molecule itself under typical experimental conditions (neutral pH, cold storage).[11] Both salts are typically stored at -20°C in solid form and in solution for long-term stability.

Implications for Research & Drug Development

The choice between the sodium and dilithium salt is often dictated by the specific application.

In Vitro Applications (Enzymatic Assays, Cell-Free Systems)

For most in vitro applications, the primary consideration is purity and accurate concentration. The sodium salt is often preferred due to its lower hygroscopicity, which simplifies handling and weighing. The presence of either Na⁺ or Li⁺ at the concentrations typically used in these assays is unlikely to significantly affect the activity of most enzymes. However, if an enzyme is known to be sensitive to specific cations, this should be taken into account.

Cell Culture and In Vivo Studies

In cell-based assays and animal studies, the choice of counter-ion becomes more critical.

-

Ionic Environment: Cells maintain a strict ionic balance. While Na⁺ is the major extracellular cation, introducing high concentrations of either Na⁺ or Li⁺ can perturb this homeostasis.

-

Cellular Effects of Lithium: Lithium ions are known to have biological activity. They can interfere with cellular signaling pathways and have been shown to stimulate sodium transport across cell membranes.[12] This is the basis for the therapeutic use of lithium salts in treating bipolar disorder. For experiments where such effects could be confounding, the sodium salt is the more conservative and appropriate choice.

-

Citicoline as a Precedent: The related compound Citicoline (CDP-Choline) is available as a sodium salt for pharmaceutical use.[13][14] It is hydrolyzed to cytidine and choline, which are then utilized by the body.[2][15] The choice of sodium for this neuroprotective agent highlights its physiological compatibility.

The following workflow can guide the selection process:

Caption: Decision workflow for selecting the appropriate CDP salt.

Experimental Protocols

Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol highlights the differing handling requirements.

Materials:

-

CDP disodium salt (e.g., MW 447.1 g/mol ) or CDP dilithium salt (e.g., MW 415.0 g/mol )

-

Nuclease-free water

-

Calibrated analytical balance

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Desiccator (for dilithium salt)

Procedure:

-

Pre-Weighing (Dilithium Salt): If using CDP dilithium salt, ensure the container has been stored in a desiccator and allow it to equilibrate to room temperature before opening to prevent condensation.

-

Calculation:

-

Sodium Salt: To make 1 mL of a 100 mM solution, weigh out 44.71 mg.

-

Dilithium Salt: To make 1 mL of a 100 mM solution, weigh out 41.50 mg. Scientist's Note: Adjust the mass based on the exact molecular weight and purity stated on the CoA.

-

-

Weighing:

-

Sodium Salt: Tare the balance with a sterile microcentrifuge tube. Carefully weigh the calculated amount of powder into the tube.

-

Dilithium Salt: Perform the weighing step as quickly as possible to minimize moisture absorption.

-

-

Dissolution: Add the appropriate volume of nuclease-free water to the tube (e.g., 1 mL for the amounts calculated above). Vortex thoroughly until the powder is completely dissolved.

-

pH Adjustment (Optional but Recommended): Check the pH of the solution. It should be near neutral. If necessary, adjust to pH 7.0-7.5 with dilute, sterile NaOH or HCl. This enhances long-term stability.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Analytical Characterization

Confirming the identity and purity of the starting material is crucial for regulated environments and troubleshooting.

-

HPLC: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the CDP molecule itself and quantifying any degradation products.[16][17]

-

Mass Spectrometry (MS): LC-MS can confirm the molecular mass of the CDP anion.[17][18]

-

Counter-Ion Analysis: Distinguishing between the sodium and dilithium salt requires specific analytical techniques for the cations.

-

Ion Chromatography (IC): IC with conductivity detection is a sensitive and selective method for identifying and quantifying inorganic counter-ions like Na⁺ and Li⁺.[]

-

Atomic Spectroscopy (AAS/ICP-MS): Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry can also be used to quantify the elemental composition (Na or Li).

-

Conclusion

While both CDP sodium salt and CDP dilithium salt provide the essential CDP molecule for biochemical reactions, they are not interchangeable. The sodium salt is generally recommended for its superior handling properties due to lower hygroscopicity and its physiological inertness, making it the default choice for most in vitro and cell-based applications. The dilithium salt , while chemically equivalent in providing CDP, requires more stringent handling conditions and introduces a biologically active counter-ion that could be a confounding variable in cellular or in vivo experiments. Researchers must consider these differences in molecular weight, hygroscopicity, and the biological activity of the counter-ion to ensure the accuracy, reproducibility, and validity of their experimental results.

References

-

Salt Dependence of Nucleic Acid Hairpin Stability. (n.d.). PMC - NIH. [Link]

-

The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents. (n.d.). PMC. [Link]

-

Lithium Chloride vs Sodium Salts: Moisture Capacity. (2025, August 28). Linquip. [Link]

-

Nucleic acid stability in acidic and basic solutions. (n.d.). Unacademy. [Link]

-

Stimulation of cell membrane sodium transport activity by lithium: possible relationship to therapeutic action. (n.d.). PubMed. [Link]

-

How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. (2025, June 2). Bitesize Bio. [Link]

-

Nucleic Acid Helix Stability: Effects of Salt Concentration, Cation Valence and Size, and Chain Length. (n.d.). PubMed Central. [Link]

-

Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery. (n.d.). PMC - NIH. [Link]

-

Structure, stability and behaviour of nucleic acids in ionic liquids. (n.d.). Oxford Academic. [Link]

-

Analytical Strategies for Nucleosides and Nucleotides in Food: Advances in Sample Preparation and Separation Technologies with Emerging Challenges. (2025, May 27). Taylor & Francis. [Link]

-

Quantitative analysis of monovalent counterion binding to random-sequence, double-stranded DNA using the Replacement Ion method. (n.d.). NIH. [Link]

-

CYTIDINE 5'-MONOPHOSPHATE, LITHIUM SALT. (n.d.). Eurisotop. [Link]

-

Sodium-Ion vs Lithium-Ion Batteries Differences and Applications in 2025. (2025, April 21). KINTEK. [Link]

-

Sodium-ion vs. Lithium-ion Battery: Comparison, Challenges & Alternative. (2025, July 2). GEP Blog. [Link]

-

Citicoline: A Superior Form of Choline? (2019, July 12). PMC. [Link]

-

Sodium-Ion Battery Vs. Lithium-Ion Battery: Which One is Better? (2024, November 18). Laserax. [Link]

-

Difference in chemical bonding between lithium and sodium salts. (n.d.). Advances in Engineering. [Link]

-

Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility. (n.d.). RSC Publishing. [Link]

-

Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues. (2014, February 7). PMC - NIH. [Link]

-

Don't Buy Lithium Yet, Sodium-Ion Just Leveled Up! #EVBatteries. (2026, January 26). YouTube. [Link]

-

Difference between Citicoline Sodium and Citicoline Factory Sell Top Quality. (2024, November 20). Xi'an Lyphar Biotech Co., Ltd. [Link]

-

CDP-Choline benefits, dosage, and side effects. (2025, August 28). Examine.com. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytidine-5'-diphosphate disodium salt, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. advanceseng.com [advanceseng.com]

- 5. Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. ≥99%, synthetic, crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 7. Nucleic acid stability in acidic and basic solutions [unacademy.com]

- 8. Lithium Chloride vs Sodium Salts: Moisture Capacity [eureka.patsnap.com]

- 9. Salt Dependence of Nucleic Acid Hairpin Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleic Acid Helix Stability: Effects of Salt Concentration, Cation Valence and Size, and Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stimulation of cell membrane sodium transport activity by lithium: possible relationship to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Citicoline: A Superior Form of Choline? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Difference between Citicoline Sodium and Citicoline Factory Sell Top Quality [biolyphar.com]

- 15. examine.com [examine.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Cellular Architecture: A Technical Guide to the Metabolic Role of Cytidine Diphosphate in Phospholipid Biosynthesis

Abstract

Phospholipids are the elemental architects of cellular life, forming the structural basis of all biological membranes and acting as critical hubs for cellular signaling.[1][2] The synthesis of these vital molecules is a tightly regulated process, at the heart of which lies the high-energy nucleotide, cytidine triphosphate (CTP), and its activated intermediates, cytidine diphosphate (CDP)-alcohols and CDP-diacylglycerol. This technical guide provides an in-depth exploration of the metabolic role of CDP in the de novo synthesis of the most abundant phospholipids in eukaryotic membranes: phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylinositol (PI), and cardiolipin (CL). We will dissect the key enzymatic steps, regulatory mechanisms, and experimental methodologies used to investigate these pathways, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Phospholipid Homeostasis

Every cell is defined by its membranes, which are not merely passive barriers but dynamic, fluid structures that mediate a vast array of cellular processes.[3][4] Phospholipids, with their amphipathic nature, spontaneously form the lipid bilayer that provides both structural integrity and flexibility to these membranes.[1][5] Beyond this structural role, phospholipids are precursors to second messengers, facilitate the function of membrane-embedded proteins, and are integral to processes like vesicle transport, cell division, and apoptosis.[4]

Maintaining phospholipid homeostasis is therefore paramount to cellular survival. This is achieved through a coordinated network of biosynthetic pathways. Eukaryotic cells employ two primary strategies for de novo glycerophospholipid synthesis, both of which pivot on the activation of a key intermediate by coupling it to a cytidine nucleotide.[6]

-

The Kennedy Pathway: Utilizes CDP-activated head groups (CDP-choline, CDP-ethanolamine) for the synthesis of PC and PE.[7][8][9]

-

The CDP-Diacylglycerol Pathway: Utilizes a CDP-activated lipid backbone (CDP-diacylglycerol) for the synthesis of PI, phosphatidylglycerol (PG), and CL.[10][11][12]

This guide will illuminate the central and indispensable role of cytidine diphosphate as the energetic currency that drives these foundational biosynthetic routes.

The Kennedy Pathway: Building the Dominant Membrane Phospholipids

First elucidated by Eugene P. Kennedy in the 1950s, the Kennedy pathway is the principal route for the de novo synthesis of PC and PE, which together can constitute over 70% of the total phospholipids in mammalian cell membranes.[7][8][13] The pathway proceeds in parallel branches for choline and ethanolamine, involving three key enzymatic steps that occur primarily in the cytoplasm and at the endoplasmic reticulum (ER).[14][15]

The CDP-Choline Branch for Phosphatidylcholine (PC) Synthesis

PC is the most abundant phospholipid in eukaryotic membranes and is crucial for membrane structure and as a source of signaling molecules.[8] Its synthesis via the CDP-choline pathway is a canonical example of CDP-mediated activation.

-

Step 1: Phosphorylation of Choline. The pathway begins with the uptake of exogenous choline, which is then phosphorylated by Choline Kinase (CK) to produce phosphocholine. This initial step traps choline within the cell.[7][14]

-

Step 2: Activation via CTP. Phosphocholine is activated in the rate-limiting step of the pathway. CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with CTP to form the high-energy intermediate CDP-choline , releasing pyrophosphate.[8][14] The regulation of CCT is a critical control point for PC synthesis, as will be discussed in Section 4.

-

Step 3: Transfer to Diacylglycerol. Finally, Choline/ethanolamine phosphotransferase (CEPT) , an ER-resident enzyme, catalyzes the transfer of the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) backbone, forming PC and releasing cytidine monophosphate (CMP).[7][15]

The CDP-Ethanolamine Branch for Phosphatidylethanolamine (PE) Synthesis

PE is the second most abundant phospholipid and is particularly enriched in the inner leaflet of the plasma membrane, where its unique cone shape induces membrane curvature, essential for membrane fusion and fission events.[16] The synthesis of PE mirrors that of PC.

-

Step 1: Phosphorylation of Ethanolamine. Ethanolamine Kinase (EK) phosphorylates ethanolamine to produce phosphoethanolamine.[16][17]

-

Step 2: Activation via CTP. CTP:phosphoethanolamine cytidylyltransferase (ECT) , the rate-limiting enzyme for this branch, activates phosphoethanolamine with CTP to generate CDP-ethanolamine .[16][17]

-

Step 3: Transfer to Diacylglycerol. The same CEPT enzyme (or a related specific transferase) transfers the phosphoethanolamine group from CDP-ethanolamine to DAG to synthesize PE.[17]

It is important to note that PE can also be synthesized in mitochondria via the decarboxylation of phosphatidylserine (PS).[16][18] However, the CDP-ethanolamine pathway is the sole de novo route and is essential for producing specific molecular species of PE.[19]

Caption: The Kennedy Pathway for de novo synthesis of PC and PE.

The CDP-Diacylglycerol Pathway: Gateway to Anionic Phospholipids

While the Kennedy pathway activates the polar head groups, the second major strategy involves activating the lipid backbone itself. In this pathway, phosphatidic acid (PA) is condensed with CTP to form the high-energy liponucleotide CDP-diacylglycerol (CDP-DAG) .[10][11] This reaction is catalyzed by CDP-diacylglycerol synthase (CDS) . CDP-DAG serves as a critical branch point for the synthesis of several key anionic phospholipids, primarily in the ER and mitochondria.[10][12][20]

Phosphatidylinositol (PI) Synthesis

PI and its phosphorylated derivatives (phosphoinositides) are minor in terms of membrane mass but are profoundly important in cell signaling, membrane trafficking, and cytoskeletal organization.[10][21] The synthesis of PI occurs at the ER and involves two steps:[21][22]

-

Formation of CDP-DAG: CDS enzymes convert PA and CTP into CDP-DAG.[10][21]

-

Addition of Inositol: PI synthase (PIS) catalyzes the displacement of CMP from CDP-DAG by inositol, forming PI.[21][22]

The continuous cycle of PI hydrolysis and resynthesis during PLC-mediated signaling underscores the importance of a robust CDP-DAG supply, making CDS a rate-limiting enzyme in this process.[11][23]

Cardiolipin (CL) Synthesis

Cardiolipin is a unique dimeric phospholipid found almost exclusively in the inner mitochondrial membrane, where it is essential for maintaining the structure of mitochondrial cristae and organizing the supercomplexes of the electron transport chain.[10][24] Its synthesis is a multi-step process that occurs entirely within the mitochondria and utilizes CDP-DAG.[24][25]

-

Mitochondrial CDP-DAG Synthesis: PA is transported into the mitochondria and converted to CDP-DAG by a dedicated mitochondrial synthase, TAMM41.[10][26]

-

Phosphatidylglycerol (PG) Formation: CDP-DAG is first converted to phosphatidylglycerol phosphate (PGP) by PGP synthase, and then dephosphorylated to PG.[24][25]

-

Final Condensation: Cardiolipin synthase (CLS) catalyzes the final step, condensing a molecule of PG with another molecule of CDP-DAG to form cardiolipin.[24][25]

Regulation of CDP-Dependent Pathways: The CCT Archetype

The synthesis of phospholipids must be tightly regulated to match cellular needs for membrane expansion and repair. The rate-limiting enzymes of these pathways serve as key regulatory nodes. The most extensively studied of these is CTP:phosphocholine cytidylyltransferase (CCT), which controls the flux through the CDP-choline pathway.[8][27][28]

CCT is a classic example of an amphitropic enzyme , meaning it can exist in both a soluble, inactive state (typically in the nucleus or cytoplasm) and a membrane-associated, active state.[27] Its activity is primarily regulated by its translocation to and interaction with cellular membranes.

-

Activation by Lipid Composition: CCT is activated by binding to membranes that are deficient in PC or enriched in lipids that induce curvature strain, such as DAG or unsaturated PE.[29] This mechanism creates a self-validating feedback loop: when PC levels are low, CCT is recruited to membranes and activated, leading to increased PC synthesis until homeostasis is restored.[27]

-

Structural Basis of Activation: CCT contains an amphipathic helical domain that acts as a sensor for membrane lipid packing.[27] Binding to activating lipids is thought to induce a conformational change that relieves an autoinhibitory constraint on the catalytic domain, thereby increasing its affinity for CTP and boosting its catalytic rate.[29]

-

Subcellular Localization: The major isoform, CCTα, is often found in an inactive reservoir in the nucleus.[27] Upon stimulation of PC synthesis, it is recruited to the ER, its functional site.[27]

| Enzyme | Pathway | Substrates | Product | Location | Key Regulatory Feature |

| CCT (Choline-Phosphate Cytidylyltransferase) | CDP-Choline | Phosphocholine, CTP | CDP-Choline | Cytoplasm/Nucleus (inactive), ER/Nuclear Envelope (active) | Rate-limiting; regulated by reversible membrane binding (amphitropism).[27][28] |

| ECT (Ethanolamine-Phosphate Cytidylyltransferase) | CDP-Ethanolamine | Phosphoethanolamine, CTP | CDP-Ethanolamine | Cytoplasm | Rate-limiting for the CDP-ethanolamine branch.[16][17] |

| CEPT (Choline/Ethanolamine Phosphotransferase) | CDP-Choline & CDP-Ethanolamine | CDP-Choline/CDP-Ethanolamine, DAG | PC / PE | Endoplasmic Reticulum (ER) | Final catalytic step in the Kennedy Pathway.[7][14] |

| CDS (CDP-Diacylglycerol Synthase) | CDP-Diacylglycerol | Phosphatidic Acid, CTP | CDP-Diacylglycerol | ER, Mitochondria | Rate-limiting for PI resynthesis during PLC signaling.[10][11] |

| PIS (Phosphatidylinositol Synthase) | CDP-Diacylglycerol | CDP-Diacylglycerol, Inositol | Phosphatidylinositol | Endoplasmic Reticulum (ER) | Consumes CDP-DAG to produce the PI pool.[21][30] |

| CLS (Cardiolipin Synthase) | CDP-Diacylglycerol | CDP-Diacylglycerol, Phosphatidylglycerol | Cardiolipin | Inner Mitochondrial Membrane | Final step in cardiolipin biosynthesis.[24] |

Experimental Methodologies

Investigating the role of CDP in phospholipid biosynthesis requires robust and specific assays. Here we provide field-proven protocols for assessing the activity of the key regulatory enzyme CCT and for tracing the metabolic flux of precursors into phospholipids.

Protocol: CCT Activity Assay

This protocol measures the conversion of radiolabeled [¹⁴C]phosphocholine to [¹⁴C]CDP-choline. The causality behind this design is to quantify the specific catalytic step governed by CCT, isolating it from other steps in the pathway.

Methodology:

-

Preparation of Cell Lysate:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, protease inhibitors) and homogenize.

-

Centrifuge to pellet debris. The supernatant (cytosolic fraction) contains the soluble, inactive CCT.

-

-

Preparation of Activating Liposomes (Self-Validating Control):

-

Prepare small unilamellar vesicles (SUVs) by sonicating a lipid mixture.

-

Causality: To measure maximal activity, use an activating lipid composition (e.g., 50% PC, 50% oleic acid). As a negative control, use 100% PC vesicles, which should not significantly activate CCT. This comparison validates that the observed activity is dependent on the lipid environment.

-

-

Reaction Setup:

-

In a microfuge tube, prepare the reaction mixture:

-

30 mM Tris-HCl, pH 7.4

-

10 mM MgCl₂ (Causality: Mg²⁺ is a required cofactor for the enzyme)

-

10 mM CTP

-

1.5 mM [¹⁴C]phosphocholine (specific activity ~2 Ci/mol)

-

Activating liposomes or control liposomes

-

Cell lysate (containing CCT)

-

-

Initiate the reaction by adding the lysate.

-

-

Incubation and Termination:

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding methanol or by spotting the mixture directly onto a silica TLC plate.

-

-

Separation and Quantification:

-

Separate the product ([¹⁴C]CDP-choline) from the substrate ([¹⁴C]phosphocholine) using thin-layer chromatography (TLC). A common solvent system is methanol:0.5% NaCl:NH₄OH (50:50:1).

-

Visualize spots using autoradiography or a phosphorimager.

-

Scrape the spots corresponding to phosphocholine and CDP-choline into scintillation vials and quantify the radioactivity using a scintillation counter.

-

Calculate enzyme activity as nmol of product formed per minute per mg of protein.

-

Caption: Experimental workflow for the CCT activity assay.

Protocol: Metabolic Labeling with Radiolabeled Precursors

This method provides a dynamic view of phospholipid synthesis within intact cells by tracing the incorporation of a labeled precursor (e.g., [³H]choline) into the final lipid product (e.g., [³H]phosphatidylcholine).

Methodology:

-

Cell Culture: Plate cells and grow to desired confluency.

-

Pulse Labeling:

-

Replace the growth medium with a medium containing the radiolabeled precursor (e.g., 1-5 µCi/mL [³H]choline).

-

Incubate for a defined period (the "pulse," e.g., 30 minutes). This allows the precursor to be taken up and incorporated into the metabolic pool.

-

-

Chase Period (Optional):

-

Remove the labeling medium, wash cells with PBS, and add fresh, non-radioactive medium.

-

Incubate for various time points (the "chase"). Causality: The chase allows for the tracking of the labeled molecules through the pathway to their final destination without introducing more label, providing kinetic information.

-

-

Lipid Extraction:

-

At each time point, wash cells with ice-cold PBS and scrape into methanol.

-

Perform a Bligh-Dyer or Folch extraction to separate the lipids (organic phase) from the aqueous components.

-

-

Analysis:

-

Dry the lipid extract under nitrogen.

-

Resuspend in a small volume of chloroform/methanol.

-

Separate the different phospholipid classes using one- or two-dimensional TLC.

-

Identify the lipid spots (e.g., PC, PE) by co-migration with known standards.

-

Quantify the radioactivity in each spot as described in the CCT assay.

-

Normalize the data to total lipid content or protein concentration.

-

Relevance in Disease and Drug Development

Given the fundamental role of these pathways, it is unsurprising that their dysregulation is associated with various diseases.[13] Mutations in genes of the Kennedy pathway have been linked to muscular dystrophy, spastic paraplegia, and other neurodegenerative disorders.[13][16] Furthermore, cancer cells often exhibit upregulated PC synthesis to meet the demands of rapid proliferation, making enzymes like Choline Kinase and CCT attractive targets for chemotherapeutic development.[9] Understanding the intricate role of CDP-activated intermediates is therefore not only crucial for basic science but also holds significant potential for therapeutic intervention.

Conclusion

Cytidine diphosphate, in the form of CDP-alcohols and CDP-diacylglycerol, is the energetic linchpin of de novo phospholipid biosynthesis. It serves as the activated donor of either the polar head group in the Kennedy pathway for PC and PE synthesis or the diacylglycerol backbone for the synthesis of PI and cardiolipin. The regulation of enzymes that generate these CDP-activated intermediates, particularly the amphitropic nature of CCT, provides a sophisticated mechanism for maintaining membrane lipid homeostasis. The experimental approaches detailed herein offer a robust framework for researchers to dissect these vital metabolic pathways, paving the way for new discoveries in cell biology and the development of novel therapeutics.

References

-

Gibellini, F., & Smith, T. K. (2010). The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and phosphatidylcholine. IUBMB Life, 62(6), 414–428. [Link]

-

Cornell, R. B., & Taneva, S. G. (2000). Regulation of CTP:phosphocholine cytidylyltransferase by amphitropism and relocalization. Trends in Biochemical Sciences, 25(9), 441-447. [Link]

-

Weinhold, P. A., & Feldman, D. A. (1992). Regulation of CTP: phosphocholine cytidylyltransferase activity in type II pneumonocytes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1127(1), 23-30. [Link]

-

Liu, X., Su, M., & Wang, X. (2020). CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis. Frontiers in Cell and Developmental Biology, 8, 597. [Link]

-

Fagone, P., & Jackowski, S. (2013). Phosphatidylcholine and the CDP-choline cycle. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 523–532. [Link]

-

ResearchGate. (n.d.). Synthesis of phosphatidylinositol (PI) at the ER and of cardiolipin (CL) in mitochondria. [Link]

-

Samborski, R. W., & Vance, D. E. (1993). Synthesis of phosphatidylethanolamine and ethanolamine plasmalogen by the CDP-ethanolamine and decarboxylase pathways in rat heart, kidney and liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1168(2), 183-191. [Link]

-

Taneva, S. G., & Cornell, R. B. (2003). Regulation of CTP: Phosphocholine Cytidylyltransferase Activity by the Physical Properties of Lipid Membranes: An Important Role for Stored Curvature Strain Energy. Biochemistry, 42(49), 14695–14704. [Link]

-

Fagone, P., & Jackowski, S. (2017). From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis. FEBS Letters, 591(19), 2986–2997. [Link]

-

Dowhan, W. (2017). Eugene P. Kennedy's Legacy: Defining Bacterial Phospholipid Pathways and Function. Frontiers in Molecular Biosciences, 4, 6. [Link]

-

Horvath, M. R., & Agnew, W. S. (2022). Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation. Frontiers in Molecular Biosciences, 9, 999391. [Link]

-

Indiana University South Bend. (n.d.). Phospholipid Structure and Its Role in the Fluidity and Selective Permeability of Cell Membranes. Edubirdie. [Link]

-

Bleijerveld, O. B., Brouwers, J. F., & van Meer, G. (2007). The CDP-ethanolamine pathway and phosphatidylserine decarboxylation generate different phosphatidylethanolamine molecular species. Journal of Biological Chemistry, 282(39), 28364–28372. [Link]

-

Study.com. (n.d.). Phospholipid | Structure, Function & Examples. [Link]

-

Sciencing. (2022). What Structural Role Do Phospholipids Play In Cells?. [Link]

-

Taneva, S. G., & Cornell, R. B. (2015). CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis. Progress in Lipid Research, 59, 147-171. [Link]

-

ResearchGate. (n.d.). Biosynthesis of Phosphatidylethanolamine (PE). CDP ethanolamine-Kennedy pathway.... [Link]

-

Wikipedia. (n.d.). Phospholipid. [Link]

-

Wikipedia. (n.d.). Cardiolipin. [Link]

-

Blunsom, N. J., & Cockcroft, S. (2004). CDP-diacylglycerol phospholipid synthesis in detergent-soluble, non-raft, membrane microdomains of the endoplasmic reticulum. Journal of Biological Chemistry, 279(53), 55577-55585. [Link]

-

Wikipedia. (n.d.). Phosphatidylinositol. [Link]

-

CNGBdb. (n.d.). Phosphatidylcholine and the CDP-choline cycle. [Link]

-

Cornell, R. B. (1991). Regulation of CTP:phosphocholine cytidylyltransferase by lipids. 1. Negative surface charge dependence for activation. Biochemistry, 30(23), 5873-5880. [Link]

-

van der Veen, J. N., & Vance, D. E. (2017). Genetic diseases of the Kennedy pathways for membrane synthesis. Journal of Lipid Research, 58(10), 1877–1883. [Link]

-

JoVE. (2023). Video: Synthesis of Phosphatidylcholine in the ER Membrane. [Link]

-

Guan, Y., et al. (2013). CDP-Diacylglycerol Synthetase Coordinates Cell Growth and Fat Storage through Phosphatidylinositol Metabolism and the Insulin Pathway. PLOS Genetics, 9(2), e1003269. [Link]

-

Lipotype. (n.d.). CDP-diacylglycerol. [Link]

-

Lopez, G., et al. (1991). Enhancement by Cytidine of Membrane Phospholipid Synthesis. Journal of Neurochemistry, 56(5), 1689-1695. [Link]

-

Pharmacy 180. (n.d.). Phospholipid Synthesis. [Link]

-

Tijburg, L. B., et al. (1988). Biosynthesis of phosphatidylethanolamine via the CDP-ethanolamine route is an important pathway in isolated rat hepatocytes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 959(1), 1-10. [Link]

-

Bankaitis, V. A. (2011). Phosphatidylinositol Synthase and Diacylglycerol Platforms Bust a Move. Developmental Cell, 21(4), 596-597. [Link]

-

ResearchGate. (n.d.). The Kennedy Pathway-De Novo Synthesis of Phosphatidylethanolamine and Phosphatidylcholine. [Link]

-

Tamura, Y., et al. (2013). Tam41 is a CDP-diacylglycerol synthase required for cardiolipin biosynthesis in mitochondria. Cell Metabolism, 17(5), 709-718. [Link]

-

Liu, X., et al. (2020). CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis. Frontiers in Cell and Developmental Biology, 8, 597. [Link]

-

Martin, K. L., & Smith, T. K. (2011). The essential roles of cytidine diphosphate‐diacylglycerol synthase in bloodstream form Trypanosoma brucei. Molecular Microbiology, 82(2), 302-316. [Link]

-

Calzada, E., et al. (2019). Biosynthesis and roles of phospholipids in mitochondrial fusion, division and mitophagy. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(5), 740-750. [Link]

-

ResearchGate. (n.d.). Synthesis of phospholipids via the CDP-diacylglycerol pathway for.... [Link]

-

Blunsom, N. J. (2019). Phosphatidylinositol synthesis at the endoplasmic reticulum. UCL Discovery. [Link]

-

van der Linden, A., et al. (2018). Growing Membranes In Vitro by Continuous Phospholipid Biosynthesis from Free Fatty Acids. ACS Synthetic Biology, 7(10), 2379-2388. [Link]

-

Cell Biolabs, Inc. (n.d.). Phospholipid Assay Kit. [Link]

-

Tavassoly, O., et al. (2022). Rewiring phospholipid biosynthesis reveals resilience to membrane perturbations and uncovers regulators of lipid homeostasis. The EMBO Journal, 41(7), e109252. [Link]

-

ResearchGate. (n.d.). Rewiring phospholipid biosynthesis reveals resilience to membrane perturbations and uncovers regulators of lipid homeostasis. [Link]

-

AOCS Lipid Library. (2019). Phospholipid Biosynthesis. [Link]

Sources

- 1. Phospholipids: Structure, Functions, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. Phospholipid - Wikipedia [en.wikipedia.org]

- 3. Phospholipid Structure and Its Role in the Fluidity and Selective | Indiana University South Bend - Edubirdie [edubirdie.com]

- 4. sciencing.com [sciencing.com]

- 5. study.com [study.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 8. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis [frontiersin.org]

- 12. Biosynthesis and roles of phospholipids in mitochondrial fusion, division and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Video: Synthesis of Phosphatidylcholine in the ER Membrane [jove.com]

- 16. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of phosphatidylethanolamine and ethanolamine plasmalogen by the CDP-ethanolamine and decarboxylase pathways in rat heart, kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The CDP-ethanolamine pathway and phosphatidylserine decarboxylation generate different phosphatidylethanolamine molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lipotype.com [lipotype.com]

- 21. Phosphatidylinositol - Wikipedia [en.wikipedia.org]

- 22. CDP-diacylglycerol phospholipid synthesis in detergent-soluble, non-raft, membrane microdomains of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 24. Cardiolipin - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Tam41 is a CDP-diacylglycerol synthase required for cardiolipin biosynthesis in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Regulation of CTP:phosphocholine cytidylyltransferase by amphitropism and relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Phosphatidylinositol Synthase and Diacylglycerol Platforms Bust a Move - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Dissolution of Cytidine Diphosphate-d13 Dilithium in D₂O

Abstract

This technical guide provides a comprehensive, field-proven protocol for the accurate and reproducible dissolution of Cytidine diphosphate-d13 dilithium (CDP-d13 dilithium) in Deuterium Oxide (D₂O). This standard operating procedure is designed for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, quantitative analysis (qNMR), and metabolic studies. The protocol emphasizes best practices to ensure sample integrity, maximize spectral quality, and maintain a safe laboratory environment. Beyond a simple recitation of steps, this guide delves into the scientific rationale behind each procedural choice, offering insights into the physicochemical properties of both the analyte and the solvent.

Introduction: The Criticality of Proper Sample Preparation

In the realm of high-resolution NMR spectroscopy, the quality of the experimental data is inextricably linked to the meticulous preparation of the sample. For isotopically labeled compounds such as CDP-d13 dilithium, precision in dissolution is paramount to leveraging the benefits of the isotopic label, whether for tracing metabolic pathways or for use as an internal standard in quantitative assays.

Deuterium oxide is the solvent of choice for aqueous biomolecules as it minimizes the overwhelmingly large proton signal of water that would otherwise obscure the signals from the analyte. The dilithium salt form of CDP-d13 influences its solubility and potentially the chemical shifts of nearby nuclei, necessitating a standardized protocol. This guide will walk you through the necessary steps, from initial handling to the final transfer into an NMR tube, ensuring a homogenous, stable solution for high-quality NMR acquisition.

Physicochemical Properties and Safety Considerations

A thorough understanding of the materials is fundamental to a successful and safe experimental workflow.

Cytidine Diphosphate-d13 Dilithium

Cytidine diphosphate (CDP) is a nucleotide that plays a vital role in various metabolic pathways. The "-d13" designation indicates that this particular molecule has been isotopically labeled with thirteen deuterium atoms, likely on the ribose sugar and/or the cytosine base. This labeling is invaluable for specific NMR experiments or as an internal standard for mass spectrometry. As a dilithium salt, the two phosphate groups are expected to be associated with lithium ions.

General Safety Precautions:

-

Handle with care, avoiding dust formation.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area.

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

-

Store in a cool, dry place, protected from moisture.

Organolithium compounds are known to be reactive with water. While CDP-d13 dilithium is a salt and not a highly reactive organolithium reagent, it is still prudent to handle it in a manner that minimizes exposure to atmospheric moisture until it is ready to be dissolved in D₂O.

Deuterium Oxide (D₂O)

Deuterium oxide, or heavy water, is a stable, non-radioactive isotope of water. It is miscible with water and hygroscopic, meaning it readily absorbs moisture from the air.

| Property | Value |

| Molecular Formula | D₂O or ²H₂O |

| Molar Mass | 20.02 g/mol |

| Appearance | Colorless liquid |

| Density | ~1.107 g/mL at 25 °C |

| Melting Point | 3.82 °C |

| Boiling Point | 101.4 °C |

| Handling Precautions | Keep tightly sealed to prevent H₂O contamination. |

Experimental Workflow for Dissolution

The following workflow is designed to ensure the accurate preparation of a CDP-d13 dilithium solution in D₂O for NMR analysis.

Caption: A step-by-step workflow for the dissolution of CDP-d13 dilithium in D₂O.

Detailed Protocol

This protocol is optimized for the preparation of a standard 5 mm NMR tube sample.

Materials and Equipment

-

Cytidine diphosphate-d13 dilithium (solid)

-

Deuterium oxide (D₂O, 99.9 atom % D or higher)

-

High-quality 5 mm NMR tubes

-

Analytical balance

-

Calibrated micropipettes

-

Small, clean, and dry glass vial (e.g., a 2 mL autosampler vial)

-

Vortex mixer

-

Pipette with a filter tip or a Pasteur pipette with a cotton plug

Step-by-Step Procedure

-

Preparation of the Dissolution Vial:

-

Ensure the glass vial is scrupulously clean and dry. Any residual protons from contaminants will be visible in the NMR spectrum.

-

It is recommended to oven-dry the vial and allow it to cool in a desiccator before use.

-

-

Weighing the Analyte:

-

Allow the container of CDP-d13 dilithium to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Using an analytical balance, accurately weigh the desired amount of CDP-d13 dilithium directly into the prepared vial. For standard ¹H NMR, a concentration of 5-10 mg/mL is often sufficient. For quantitative NMR (qNMR), the mass must be recorded with high precision.

-

-

Addition of D₂O:

-

Dissolution:

-

Cap the vial securely.

-

Vortex the solution for 30-60 seconds to facilitate complete dissolution.

-

Visually inspect the solution against a bright background to ensure no solid particles remain. If the sample does not fully dissolve, gentle warming in a water bath followed by further vortexing may be attempted. However, be mindful of potential degradation with excessive heat.

-

-

Transfer to NMR Tube:

-

To remove any potential microparticulates that could degrade spectral quality, filter the solution directly into a clean, dry 5 mm NMR tube.[1] This can be achieved using a pipette with a filter tip or by passing the solution through a small cotton plug placed at the bottom of a Pasteur pipette.

-

The final volume in the NMR tube should be sufficient to cover the detection coils, typically a height of 4-5 cm.

-

-

Final Steps:

-

Cap the NMR tube securely.

-

Label the tube clearly with the sample identity, concentration, and date.

-

The sample is now ready for NMR analysis.

-

Technical Considerations for High-Quality Data

-

pH Measurement and Adjustment: The pH of the D₂O solution can significantly impact the chemical shifts of the phosphate groups and other exchangeable protons. The measured pH in D₂O, often referred to as pD, can be approximated from a standard pH meter reading using the equation: pD = pH_reading + 0.4. If pH adjustment is necessary, use deuterated acid (e.g., DCl) or base (e.g., NaOD) to avoid introducing proton-containing species.[3] For many applications, dissolving the salt directly in D₂O without pH adjustment is sufficient.

-

Quantitative NMR (qNMR): For qNMR studies, it is crucial to use an internal standard of known concentration. The mass of both the CDP-d13 dilithium and the internal standard must be measured accurately. The NMR acquisition parameters, particularly the relaxation delay (d1), must be set appropriately (typically 5-7 times the longest T1 relaxation time) to ensure full relaxation of all signals for accurate integration.

-

Impact of Isotopes on the NMR Spectrum:

-

Deuterium (¹³D): The presence of deuterium in place of protons will result in the absence of signals at those positions in the ¹H NMR spectrum. In the ¹³C NMR spectrum, carbons directly bonded to deuterium will appear as triplets (due to the spin I=1 of deuterium) and will be significantly attenuated.

-

Lithium (⁷Li and ⁶Li): Lithium has two NMR-active isotopes, ⁷Li (I=3/2) and ⁶Li (I=1). Both are quadrupolar nuclei, which can lead to broader signals. It may be possible to observe the lithium signal by ⁷Li NMR, which could provide information about the binding environment of the lithium ions.

-

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Broad NMR signals | Presence of paramagnetic impurities or solid particles. | Filter the sample again. Ensure all glassware was thoroughly cleaned. |

| Poor water suppression | High concentration of residual H₂O in the D₂O. | Use high-purity D₂O and minimize exposure to the atmosphere. |

| Inaccurate quantification | Incomplete dissolution or incorrect NMR parameters. | Ensure the sample is fully dissolved. Optimize relaxation delay (d1) and other acquisition parameters for qNMR. |

| Unexpected peaks in the spectrum | Contamination of the vial, NMR tube, or D₂O. | Use scrupulously clean glassware and fresh, high-quality D₂O. |

Conclusion

The protocol outlined in these application notes provides a robust and reproducible method for the dissolution of Cytidine diphosphate-d13 dilithium in D₂O for NMR analysis. By understanding the underlying scientific principles and adhering to the detailed steps, researchers can ensure the preparation of high-quality samples, leading to accurate and reliable NMR data. This, in turn, will facilitate advancements in the fields of drug development, metabolomics, and structural biology.

References

- NMR Sample Preparation Guide. (n.d.). Retrieved from University of Arizona, Department of Chemistry & Biochemistry.

- NMR Sample Preparation. (n.d.).

- NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.).

- SAMPLE PREPARATION. (n.d.). Retrieved from Aix-Marseille University, Spectropole.

- NMR Sample Preparation - NMR and Chemistry MS Facilities. (n.d.).

- Cytidine triphosphate-13C,d1 dilithium; 5'-CTP. (n.d.).

- Tynkkynen, S., et al. (2009). From proton nuclear magnetic resonance spectra to pH. Assessment of H-1 NMR pH indicator compound set for deuterium oxide solutions. Analytica Chimica Acta, 648(1), 105-12.

- A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.

- Dona, A. C., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(5), 443.

- Safety Data Sheet: Cytidine-5'-diphosphate disodium salt. (2025, December 26). Fisher Scientific.

- Cistola, D. P., & Storch, J. (2017). Practical corrections for p(H,D) measurements in mixed H2O/D2O biological buffers. Analytical Methods, 9(16), 2451-2456.

- Quantitative NMR Spectroscopy. (2017, November). University of Bristol.

- Cistola, D. P., & Storch, J. (2017). Practical Corrections for p(H,D) Measurements in Mixed H 2 O/D 2 O Biological Buffers. Analytical Methods, 9(16), 2451-2456.

- If any one has used NaOD and HCl for adjusting the pH of the D2O samples containing any cell metabolite for NMR studies? (2019, February 27).

- Tynkkynen, S., et al. (2009). From proton nuclear magnetic resonance spectra to pH. Assessment of 1H NMR pH indicator compound set for deuterium oxide solutions. Analytica Chimica Acta, 648(1), 105-12.

- D'Souza, S., et al. (2020). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Molecules, 25(21), 5035.

- Nucleic Acids. (n.d.).

- Safety Data Sheet: Cytidine. (2025, December 18). Fisher Scientific.

- Safety Data Sheet: Cytidine 5′-monophosphate. (2024, September 13). Sigma-Aldrich.

- Safety Data Sheet: Cytidine 5'-triphosphate, disodium salt hydrate. (2025, December 19). Fisher Scientific.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mg²⁺-Dependent Assays in the Presence of Lithium

Current Status: Operational Topic: Minimizing Lithium Ion Interference in Magnesium-Dependent Enzyme Assays Audience: Assay Developers, Enzymologists, Drug Discovery Scientists

Diagnostic Hub: Is Lithium Your Problem?

Before optimizing, confirm that lithium (

Quick Diagnostic Workflow

Use this decision matrix to determine if you are facing ionic interference or genuine compound inhibition.

Figure 1: Diagnostic decision tree to isolate cation interference from genuine drug inhibition.

The Mechanism: Why Lithium Kills Mg-Dependent Enzymes

To mitigate the effect, you must understand the molecular mechanism. Lithium does not typically denature enzymes; it acts as a competitive inhibitor for the magnesium cofactor.

The "Bio-Mimicry" Trap

Magnesium (

Lithium interferes because of its Ionic Radius Similarity .[1]

-

Magnesium (

): ~0.72 Å -

Lithium (

): ~0.76 Å

Despite the charge difference (+2 vs +1),

Key Consequence: This is a reversible, competitive mechanism. Therefore, increasing

Protocol: The "Magnesium Rescue" Strategy

If you cannot remove lithium (e.g., it is the counter-ion of your study drug), you must adjust the assay conditions to favor Magnesium binding.

Objective

Determine the shift in

Experimental Workflow

Step 1: The Matrix Setup

Prepare a 96-well or 384-well plate with a matrix of varying

-

Rows (Li+ Titration): 0 mM to 50 mM LiCl (simulate library carryover).

-

Columns (Mg2+ Titration): 1 mM to 50 mM

.

Step 2: The Reaction Run your standard enzymatic assay (e.g., Kinase-Glo, ADP-Glo, or colorimetric phosphate detection).

Step 3: Data Analysis

Plot the enzyme velocity (

Quantitative Reference Table: Mg/Li Competition

Based on typical data for GSK-3\beta (Glycogen Synthase Kinase 3), a classic Li-sensitive enzyme.

| Assay Mg²⁺ Concentration | Li⁺ IC₅₀ (Approximate) | % Activity Recovery (at 10mM Li⁺) |

| 1 mM (Physiological) | ~ 1.5 - 2.0 mM | < 20% (Severe Inhibition) |

| 5 mM | ~ 4.0 - 6.0 mM | ~ 45% |

| 10 mM | ~ 8.0 - 10.0 mM | ~ 70% |

| 50 mM (Saturating) | > 20 mM | > 90% (Full Rescue) |

Critical Note: High concentrations of

(>50 mM) can themselves be inhibitory due to ionic strength effects or non-specific binding. You must find the "Sweet Spot" where Li-interference is minimized without suppressing the enzyme via high salt.

Advanced Troubleshooting & FAQs

Q: Can I use chelators like EDTA or EGTA to remove Lithium?

A: NO.

This is a common error. Standard chelators (EDTA, EGTA) have a much higher affinity for divalent cations (

-

Solution: Use Buffer Exchange (Dialysis or Desalting Columns like PD-10) if you need to physically remove Lithium from a protein prep.

Q: I am studying IMPase (Inositol Monophosphatase). Does the Magnesium Rescue work?

A: Yes, but be careful with interpretation.

IMPase is the classic therapeutic target of Lithium.

-

Guidance: If you are screening for other inhibitors of IMPase, you must ensure your buffer is Li-free. If you are studying Li-sensitivity, you must keep

low (approx 1-2 mM) or you will mask the Lithium effect entirely.

Q: My compound is a Lithium Salt. How do I control for the "Salt Effect"?

A: The "Counter-Ion Control" Protocol. If your drug is "Compound-X Lithium," you cannot simply run it against a buffer blank.

-

Calculate the molarity of Lithium introduced at your top screening concentration.

-

Run a parallel control arm using LiCl (Lithium Chloride) at that exact concentration.

-

Normalization:

This normalizes out the background interference caused by the lithium ion.

Visualizing the Competitive Landscape

The following diagram illustrates the competitive binding dynamics at the enzyme active site.

Figure 2: Competitive displacement of the Magnesium cofactor by Lithium, preventing ATP coordination.

References

-

Ryves, W. J., & Harwood, A. J. (2001). Lithium inhibits glycogen synthase kinase-3 by competition for magnesium.[1][2][3] Biochemical and Biophysical Research Communications.

-

Dudev, T., & Lim, C. (2011). Competition among metal ions for protein binding sites: determinants of metal ion selectivity. Chemical Reviews.

-

Berridge, M. J., et al. (1989). Neural and developmental actions of lithium: a unifying hypothesis. Cell.

-

Phiel, C. J., & Klein, P. S. (2001). Molecular targets of lithium action. Annual Review of Pharmacology and Toxicology.

Sources

solubility issues of CDP dilithium salt in organic solvents vs water

Welcome to the technical support guide for Cytidine 5'-diphosphate (CDP) dilithium salt. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of CDP dilithium salt solubility. Here, we provide in-depth, field-tested insights and troubleshooting protocols to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my CDP dilithium salt not dissolving in organic solvents like DMSO or ethanol?

This is a common and expected observation. CDP dilithium salt exhibits high polarity due to the negatively charged phosphate groups and the hydrophilic nature of the cytidine nucleoside. As a salt, it readily dissolves in polar protic solvents, especially water, which can effectively solvate the lithium cations and the diphosphate anion.

Conversely, organic solvents, even polar aprotic ones like DMSO and dimethylformamide (DMF), are generally poor solvents for highly charged salts like CDP dilithium. While some minimal dissolution might be observed in DMSO, it is often insufficient for creating stock solutions for most biochemical assays.[1][2] The slight solubility of cytidine (the nucleoside component) in DMSO and DMF does not extend to its highly charged diphosphate salt form.[1]

Q2: What is the recommended solvent for dissolving CDP dilithium salt?

For most applications, the recommended solvent is high-purity water or aqueous buffers (e.g., PBS, pH 7.2). The trisodium salt of CDP, a related compound, is reported to be highly soluble in water, reaching concentrations of 250 mg/mL.[3] While specific data for the dilithium salt is less commonly published, its chemical nature suggests a similar high solubility in aqueous solutions.

Q3: Can I prepare a concentrated stock solution of CDP dilithium salt in an aqueous buffer and store it?

While aqueous stock solutions can be prepared, long-term storage is generally not recommended due to the potential for hydrolysis of the phosphate bonds. For optimal stability, it is best to prepare fresh solutions for each experiment. If storage is necessary, it is advisable to store aliquots at -20°C or -80°C for a limited time. One source suggests not storing aqueous solutions of cytidine for more than one day.[1]

Q4: I see some undissolved particles even in my aqueous solution. What could be the cause?

Several factors can contribute to this issue:

-

Insufficient Solvent: The concentration may be too high for the volume of solvent used.

-

Low Temperature: Dissolution may be slower at lower temperatures. Gentle warming can sometimes aid dissolution, but be cautious of potential degradation with excessive heat.

-

pH of the Solution: The pH of the aqueous solution can influence the ionization state of the phosphate groups and potentially affect solubility. Ensure the pH of your buffer is appropriate for your experiment.

-

Purity of the Salt: Impurities in the CDP dilithium salt can affect its solubility. Always use a high-purity grade reagent from a reputable supplier.

Q5: Are there alternative forms of CDP with better solubility in organic solvents?

For applications requiring solubility in organic media, it may be necessary to consider chemically modifying the CDP molecule to reduce its polarity. However, for most enzymatic and biological assays, the aqueous solubility of the salt form is a key advantage. If organic solvent compatibility is critical, exploring alternative, less polar nucleotide analogs might be a necessary avenue, though this would constitute a significant deviation from using standard CDP.

Section 2: Troubleshooting Guides

Guide 2.1: Incomplete Dissolution in Aqueous Buffers

Problem: You observe a cloudy solution or particulate matter after attempting to dissolve CDP dilithium salt in water or an aqueous buffer.

Causality: This often stems from either attempting to create a supersaturated solution or from the kinetics of dissolution being slow under the current conditions. The high lattice energy of the salt requires sufficient energy input (e.g., mixing, slight warming) to be overcome by the solvation energy.

Troubleshooting Workflow:

Caption: Strategy to prevent precipitation in reaction mixtures.

Recommended Protocols:

-

Minimize Final Organic Solvent Concentration: Review your overall reaction setup. If possible, reduce the concentration of the organic co-solvent. For instance, if a substrate is in DMSO, try to prepare a more concentrated stock of it to minimize the volume added.

-

Optimize Order of Addition:

-

Begin with the largest volume component, which should ideally be your aqueous reaction buffer.

-

Add the CDP dilithium salt stock solution to the buffer and mix well.

-

Finally, add the component containing the organic co-solvent dropwise while gently vortexing the reaction mixture. This gradual introduction can sometimes prevent localized high concentrations of the anti-solvent, thereby avoiding precipitation.

-

-

Pre-reaction Solubility Test: In a small, non-critical sample, mix your buffers and organic co-solvents in the final reaction concentrations before adding the CDP dilithium salt to see if the salt is soluble in the final mixed-solvent system.

Section 3: Quantitative Solubility Data

The solubility of salts is highly dependent on the specific solvent and temperature. While precise quantitative data for CDP dilithium salt is not always readily available in the literature, we can infer its behavior based on its chemical properties and data for similar compounds.

| Solvent | Type | Expected Solubility of CDP Dilithium Salt | Rationale |

| Water | Polar Protic | High | Excellent solvation of Li+ and diphosphate ions. A similar salt, CDP trisodium, is highly soluble (250 mg/mL). [3] |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | High | Similar to water, provides a favorable ionic environment. |

| Ethanol | Polar Protic | Very Low to Insoluble | While polar, its dielectric constant is significantly lower than water, making it a poor solvent for highly charged salts. [4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Low to Insoluble | Generally poor at solvating the anionic phosphate groups effectively. [2][3] |

| Dimethylformamide (DMF) | Polar Aprotic | Very Low to Insoluble | Similar to DMSO, not suitable for dissolving ionic salts like CDP dilithium. [1] |

| Acetonitrile | Polar Aprotic | Insoluble | A non-polar character that is insufficient to dissolve charged nucleotides. [4] |

Note: The terms "High," "Low," and "Insoluble" are qualitative descriptors. "High" implies suitability for creating concentrated stock solutions (e.g., >10 mg/mL), while "Low" and "Insoluble" suggest unsuitability for most practical applications.

Section 4: Stability Considerations

-

Aqueous Stability: The pyrophosphate bond in CDP is susceptible to enzymatic and, to a lesser extent, chemical hydrolysis. It is recommended to use freshly prepared aqueous solutions. [1]If short-term storage is required, keep solutions on ice and use them within the same day. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C, but be aware that freeze-thaw cycles can degrade the compound.

-

pH Stability: CDP is most stable in neutral to slightly basic conditions (pH 7-9). Acidic conditions can accelerate the hydrolysis of the glycosidic and phosphate bonds.

-

Solid-State Stability: When stored as a dry solid at -20°C, CDP dilithium salt is stable for years. [1]It is important to handle the solid in a low-humidity environment as it can be hygroscopic.

References

-

Xin, N., et al. (2016). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. eScholarship, University of California. [Link]

Sources

Technical Support Center: Optimizing pH Stability for Deuterated Cytidine Diphosphate Solutions

Welcome to the technical support center for deuterated cytidine diphosphate (dCDP) solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for maintaining the stability and integrity of dCDP in your experiments. As Senior Application Scientists, we have compiled this resource based on established principles of nucleotide chemistry and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What is deuterated cytidine diphosphate (dCDP), and why is it used?

Deuterated cytidine diphosphate is a form of cytidine diphosphate (CDP) where one or more hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic labeling is particularly useful in Nuclear Magnetic Resonance (NMR) spectroscopy, as it can simplify complex proton NMR spectra and allow for specific tracking of molecules in biological systems.[1]

Q2: What are the primary factors that affect the stability of dCDP solutions?

The stability of dCDP in solution is primarily influenced by pH, temperature, and the presence of divalent cations.[2][3] Like its non-deuterated counterpart, dCDP is susceptible to degradation through two main pathways: hydrolysis of the pyrophosphate bond and deamination of the cytosine base.

Q3: At what pH is dCDP most stable?

Generally, nucleotides are most stable in a neutral to slightly acidic pH range, typically between pH 5 and 7.[2] At pH values below 5, the glycosidic bond can be susceptible to hydrolysis, and at alkaline pH, the ribose and phosphate groups can become more reactive. For cytidine specifically, the amino group has a pKa of approximately 4.2.[4] Protonation of this group at lower pH can influence its interactions and stability.

Q4: How does temperature affect dCDP stability?

Higher temperatures accelerate the rate of chemical reactions, including the degradation of dCDP. For long-term storage, it is recommended to keep dCDP solutions frozen at -20°C or -80°C.[5] For short-term use, solutions should be kept on ice.

Q5: What is the role of divalent cations in dCDP stability?

Divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), can play a dual role. They can stabilize the conformation of the nucleotide by interacting with the negatively charged phosphate groups.[3] However, they can also catalyze the hydrolysis of the pyrophosphate bond, a primary degradation pathway for CDP.[6][7] Therefore, their concentration must be carefully controlled.

Q6: Does deuteration affect the pH stability of CDP?

While the fundamental chemical properties remain the same, the substitution of hydrogen with deuterium can have subtle effects on pKa values due to the kinetic isotope effect. This might slightly alter the optimal pH for stability. However, for most practical purposes, the stability profile of dCDP can be considered very similar to that of non-deuterated CDP.

Troubleshooting Guide

This section addresses common issues encountered during experiments with dCDP solutions.

Issue 1: Signal Loss or Appearance of New Peaks in NMR Spectra Over Time

Possible Cause: Degradation of the dCDP molecule.

Explanation: The appearance of new peaks or a decrease in the intensity of dCDP signals in your NMR spectrum over time is a strong indicator of sample degradation. The two most likely degradation pathways are:

-

Hydrolysis of the Pyrophosphate Bond: This is often the primary degradation route, where the pyrophosphate (diphosphate) group is cleaved to form cytidine monophosphate (CMP) and inorganic phosphate.[8][9] This reaction can be catalyzed by trace metal ions or occur spontaneously, especially at non-optimal pH and elevated temperatures.[6][7][10]

-

Deamination of Cytosine: The cytosine base can be hydrolytically deaminated to form uridine, resulting in the conversion of dCDP to deuterated uridine diphosphate (dUDP).[11] This process is more significant at higher temperatures and certain pH values.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting dCDP degradation.

Solutions:

-

pH Optimization: Ensure your buffer is maintaining the pH in the optimal range of 5.0-7.0. Verify the pH of your stock solution and your final experimental solution.

-

Temperature Control: Always store dCDP solutions at -20°C or -80°C for long-term storage and on ice for immediate use.[5] Avoid repeated freeze-thaw cycles.

-